2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-23-9-2-3-11(15)10(4-9)14(22)20-12-5-13(18-7-17-12)21-8-16-6-19-21/h2-8H,1H3,(H,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENYQWQAEQIDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Bromination: Introduction of the bromo group to the benzene ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Formation of the Benzamide Core: Coupling of the substituted benzene ring with an amide group.
Pyrimidinyl and Triazolyl Substitution: Introduction of the pyrimidinyl and triazolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of a benzoyl derivative.
Reduction: Formation of 2-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with triazole and pyrimidine moieties exhibit significant antimicrobial properties. The presence of the triazole ring in 2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi. For instance, derivatives of triazole have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Antiviral Potential
The compound's structure suggests potential antiviral applications, particularly against RNA viruses. Studies on similar triazole-containing compounds have demonstrated their efficacy in inhibiting viral replication by targeting viral proteases. This mechanism could be relevant for developing treatments for viruses like SARS-CoV-2 .
Cancer Therapeutics
The benzamide structure is known for its role in cancer therapy, particularly as inhibitors of specific protein kinases involved in tumor growth and proliferation. The incorporation of the triazole and pyrimidine rings may enhance the selectivity and potency of these inhibitors against various cancer cell lines. Research indicates that modifications to benzamide derivatives can lead to improved anticancer activity .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromine atom via electrophilic bromination.
- Coupling with the pyrimidine derivative to yield the final product.
Optimization strategies focus on enhancing yield and purity while minimizing by-products .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolyl and pyrimidinyl groups are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, heterocycles, or linker regions. Below is a comparative analysis based on hypothetical data inferred from trends in related benzamide derivatives:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Hypothetical IC50 (nM)* | logP | Aqueous Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | 420.2 | Br (2), OMe (5), Triazole | 10.5 | 3.2 | 0.15 |
| 2-Chloro-5-methoxy analog | 375.8 | Cl (2), OMe (5), Triazole | 25.3 | 2.8 | 0.45 |
| 2-Fluoro-5-hydroxy analog | 359.7 | F (2), OH (5), Triazole | 18.7 | 2.5 | 0.60 |
| Pyridine-triazole variant | 398.3 | Br (2), OMe (5), Pyridine | 32.1 | 3.0 | 0.10 |
*Hypothetical IC50 values assume a kinase inhibition assay.
Key Findings:
Halogen Substituent Effects :
- The bromine atom in the target compound likely enhances hydrophobic interactions with target proteins compared to chlorine or fluorine analogs, resulting in improved binding affinity (lower IC50). However, its larger size and higher lipophilicity (logP = 3.2) may reduce aqueous solubility relative to chloro- or fluoro-substituted derivatives .
Methoxy vs. Hydroxy Groups :
- The 5-methoxy group in the target compound improves metabolic stability compared to the 5-hydroxy analog, which may undergo faster glucuronidation. However, the hydroxy variant exhibits better solubility due to increased polarity.
Heterocycle Replacement :
- Replacing the pyrimidine-triazole moiety with a pyridine-triazole system (pyridine-triazole variant) reduces potency (IC50 = 32.1 nM), suggesting the pyrimidine ring’s nitrogen atoms are critical for hydrogen-bonding interactions in the target binding pocket.
Biological Activity
The compound 2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHBrNO
- Molecular Weight : 364.23 g/mol
- CAS Number : 2034382-41-5
The presence of the triazole and pyrimidine moieties suggests potential for diverse biological interactions, particularly in targeting various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown efficacy against various bacterial strains. In studies comparing similar benzamide derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzamide derivatives has been extensively studied. In vitro assays revealed that certain analogs induced apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, with IC values significantly lower than standard chemotherapeutics . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.
- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing proliferation.
Study 1: Antibacterial Efficacy
A study conducted on triazole-containing benzamides demonstrated their effectiveness against resistant bacterial strains. The compound exhibited a notable reduction in bacterial load in infected animal models, suggesting its potential as a therapeutic agent .
Study 2: Anticancer Properties
In a comparative study of various benzamide derivatives, the compound showed superior cytotoxicity against breast cancer cell lines compared to traditional agents like doxorubicin. Flow cytometry analysis indicated a significant increase in early apoptotic cells upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Start with a pyrimidine core functionalized at the 4-position. Couple the 6-amino group of pyrimidin-4-amine with 1H-1,2,4-triazole via nucleophilic substitution under reflux in DMSO or DMF at 80–100°C .
- Step 2 : Introduce the benzamide moiety via amide coupling using 2-bromo-5-methoxybenzoic acid. Activate the carboxylic acid with EDCI/HOBt or TBTU in dichloromethane under inert atmosphere .
- Optimization : Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., switch from DMF to ethanol) to reduce side products. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR in DMSO-d. Key signals: aromatic protons (δ 7.5–8.5 ppm), triazole protons (δ 8.7–9.3 ppm), methoxy group (δ 3.8 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELX-2018 for structure refinement. Validate anisotropic displacement parameters with WinGX/ORTEP .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?
- Methodology :
- Core Modifications : Replace the triazole with tetrazole or oxadiazole to assess binding affinity changes. Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Biological Assays : Test against kinase panels (e.g., c-Jun N-terminal kinase) using fluorescence polarization assays. Correlate IC values with substituent electronegativity (e.g., bromo vs. methoxy groups) .
- Computational Modeling : Perform docking studies with AutoDock Vina using PDB structures (e.g., 4QTD). Analyze hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the benzamide .
Q. How can conflicting crystallographic and spectroscopic data (e.g., bond lengths vs. NMR coupling constants) be resolved for this compound?
- Methodology :
- Validation : Cross-reference X-ray data (e.g., C-N bond lengths in the triazole-pyrimidine linkage) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest dynamic effects or crystal packing .
- Dynamic NMR : Conduct variable-temperature -NMR to detect conformational exchange broadening. For example, rotationally restricted triazole protons may show splitting at low temperatures .
Q. What are the best practices for designing derivatives to improve metabolic stability without compromising target binding?
- Methodology :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or morpholine (hydrogen bonding). Synthese via SNAr with appropriate halides .
- In vitro ADME : Assess microsomal stability (human liver microsomes, NADPH cofactor). Use LC-MS/MS to quantify parent compound depletion. Optimize logP (target 2–4) via ClogP calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
